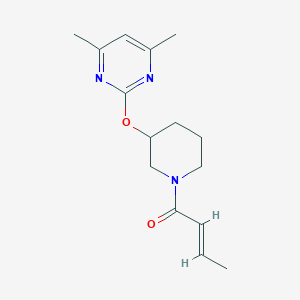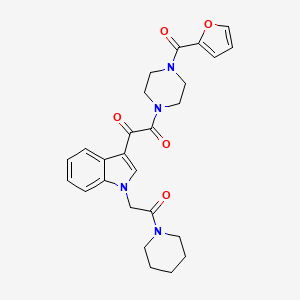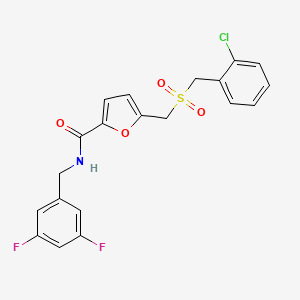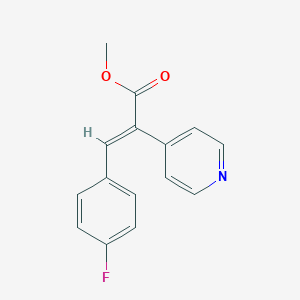![molecular formula C21H22N2O3S B2748181 N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]naphthalene-1-sulfonamide CAS No. 1797641-48-5](/img/structure/B2748181.png)
N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]naphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]naphthalene-1-sulfonamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is often found in many biologically active compounds . The compound also contains a methoxy group (-OCH3), a phenyl group (a ring of 6 carbon atoms, often represented as -Ph), a naphthalene group (a polycyclic aromatic hydrocarbon made up of two fused benzene rings), and a sulfonamide group (-SO2NH2).
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a polycyclic system. The pyrrolidine ring could contribute to the stereochemistry of the molecule . The naphthalene group is planar, which could influence how this compound interacts with other molecules.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of the polar sulfonamide and methoxy groups, the bulky naphthalene group, and the potential for hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Fuel Cell Applications
- Sulfonated Naphthalene Dianhydride Based Polyimide Copolymers: These copolymers, incorporating naphthalene sulfonamide structures, were studied for their potential in fuel cell applications. The research focused on their water sorption, proton conductivity, stability, and performance in direct methanol fuel cells (DMFCs), demonstrating their relevance in energy technology (Einsla et al., 2005).
Biomedical Applications
- Binding Study with Bovine Serum Albumin: Naphthalene sulfonamide derivatives were used as fluorescent probes to study the binding of p-hydroxybenzoic acid esters to bovine serum albumin. This demonstrates the compound's utility in biochemistry and pharmaceutical sciences (Jun et al., 1971).
- Anticancer Evaluation of 1,4-Naphthoquinone Derivatives: This study synthesized naphthoquinone derivatives containing a phenylaminosulfanyl moiety, showing potent cytotoxic activity against various cancer cell lines and low toxicity in normal cells (Ravichandiran et al., 2019).
Imaging Applications
- PET Imaging of Human CCR8: Naphthalene-sulfonamides labeled with carbon-11 were synthesized for potential use in PET imaging of human CCR8, a receptor involved in various diseases, including cancer (Wang et al., 2008).
Chemical and Structural Analysis
- Intramolecular Contacts in Naphthalene Derivatives: This study focused on the molecular structures of naphthalene derivatives with different sulfur valence states, providing insights into intramolecular interactions and structural characteristics (Nagy et al., 2002).
Synthesis and Characterization
- Characterization of Naphthalene Derivatives: Research on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone included experimental and computational methods to understand its molecular structure and properties (Patil et al., 2021).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-26-19-13-14-23(15-19)18-11-9-17(10-12-18)22-27(24,25)21-8-4-6-16-5-2-3-7-20(16)21/h2-12,19,22H,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBOGVFFLKLYNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]naphthalene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[(But-2-ynoylamino)methyl]phenyl]-N-methylpyridine-4-carboxamide](/img/structure/B2748104.png)





![3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2748115.png)


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2748119.png)
![5-oxo-N-(2-pyridinylmethyl)-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2748120.png)